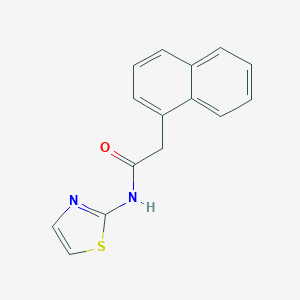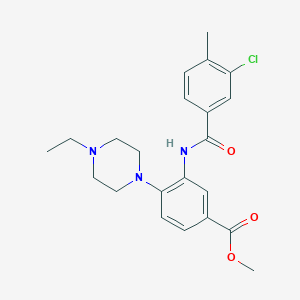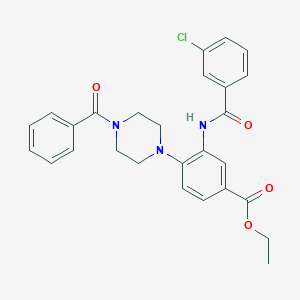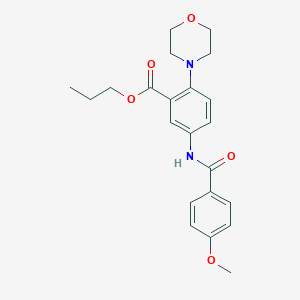
2-(1-naphthyl)-N-(1,3-thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-naphthyl)-N-(1,3-thiazol-2-yl)acetamide is an organic compound that belongs to the class of acetamides It features a naphthalene ring and a thiazole ring, connected via an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-naphthyl)-N-(1,3-thiazol-2-yl)acetamide typically involves the reaction of naphthalene-1-yl acetic acid with thiazole-2-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent such as dichloromethane (DCM) and are performed at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-naphthyl)-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in substitution reactions, where functional groups on the naphthalene or thiazole rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: Formation of naphthalene-1,2-dicarboxylic acid derivatives.
Reduction: Formation of naphthalene-1-ylmethylamine derivatives.
Substitution: Formation of halogenated naphthalene derivatives.
Scientific Research Applications
2-(1-naphthyl)-N-(1,3-thiazol-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiazole ring.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(1-naphthyl)-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The naphthalene ring can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-(naphthalen-1-yl)acetamide: Lacks the thiazole ring, resulting in different chemical and biological properties.
N-(1,3-thiazol-2-yl)acetamide: Lacks the naphthalene ring, affecting its overall stability and reactivity.
Uniqueness
2-(1-naphthyl)-N-(1,3-thiazol-2-yl)acetamide is unique due to the combination of the naphthalene and thiazole rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H12N2OS |
|---|---|
Molecular Weight |
268.3g/mol |
IUPAC Name |
2-naphthalen-1-yl-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C15H12N2OS/c18-14(17-15-16-8-9-19-15)10-12-6-3-5-11-4-1-2-7-13(11)12/h1-9H,10H2,(H,16,17,18) |
InChI Key |
YAVQRDGRUFWWGD-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=NC=CS3 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=NC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-{[5-(4-chlorophenyl)-2-furoyl]amino}-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B505765.png)
![Methyl 3-[(3,5-dichloro-2-methoxybenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B505766.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-4-chlorobenzamide](/img/structure/B505770.png)
![Methyl 4-(4-acetylpiperazin-1-yl)-3-[[5-(4-chlorophenyl)furan-2-carbonyl]amino]benzoate](/img/structure/B505771.png)


![N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B505776.png)
![N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}-4-cyano-2-fluorobenzamide](/img/structure/B505778.png)
![Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(4-ethoxybenzoyl)amino]benzoate](/img/structure/B505779.png)
![Ethyl 3-[(3-bromo-4-methoxybenzoyl)amino]-4-(4-ethyl-1-piperazinyl)benzoate](/img/structure/B505780.png)
![Ethyl 5-[(3-chloro-4-methoxybenzoyl)amino]-2-morpholin-4-ylbenzoate](/img/structure/B505782.png)
![METHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-{[1,1'-BIPHENYL]-4-AMIDO}BENZOATE](/img/structure/B505784.png)

![Ethyl 4-(4-morpholinyl)-3-[(4-propoxybenzoyl)amino]benzoate](/img/structure/B505787.png)
